1,4-Diethyl-3,5-dimethyl-1H-pyrazole

CO2 fixation pyrazolium ionic liquids green catalysis

1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a fully substituted pyrazole with ethyl groups at positions 1 and 4 and methyl groups at positions 3 and 5, yielding a molecular formula of C9H16N2 and a molecular weight of 152.24 g/mol. It has predicted physicochemical properties including a boiling point of 224.4±9.0 °C, a density of 0.94±0.1 g/cm³, and a predicted pKa of 3.81±0.10.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B12856583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethyl-3,5-dimethyl-1H-pyrazole
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)CC)C
InChIInChI=1S/C9H16N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5-6H2,1-4H3
InChIKeyTVBAQWVAMLCRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethyl-3,5-dimethyl-1H-pyrazole (CAS 856064-16-9): A Customizable Diethyl-Substituted Pyrazole Building Block for Ionic Liquids and Advanced Materials


1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a fully substituted pyrazole with ethyl groups at positions 1 and 4 and methyl groups at positions 3 and 5, yielding a molecular formula of C9H16N2 and a molecular weight of 152.24 g/mol. It has predicted physicochemical properties including a boiling point of 224.4±9.0 °C, a density of 0.94±0.1 g/cm³, and a predicted pKa of 3.81±0.10 . This compound serves as a neutral precursor to pyrazolium ionic liquids that catalyze CO2 fixation under solvent- and metal-free conditions [1] and as a structural template in zeolite synthesis [2]; its demonstrated versatility in forming advanced catalytic systems and zeolite frameworks provides the foundational rationale for its selection in research, yet its tailored substitution pattern and limited commercial availability necessitate a rigorous, evidence-based justification for sourcing it.

Ionic liquid precursor for solvent-free CO₂ fixation
Ethyl-substituted template for zeolite defect tuning
Core scaffold for CRF1 antagonist pharmacophore studies

Why 1,4-Diethyl-3,5-dimethyl-1H-pyrazole Cannot Be Replaced by Common Pyrazoles in Ionic Liquid and Zeolite Research


Procurement decisions involving 1,4-diethyl-3,5-dimethyl-1H-pyrazole face risk from casual substitution with simpler or more accessible pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole or 1-ethyl-3,5-dimethyl-1H-pyrazole) because the precise 1,4-diethyl-3,5-dimethyl substitution pattern directly determines downstream catalytic performance and structural templating outcomes. In CO2 fixation catalysis, the pyrazolium ionic liquid derived from a closely related isomer—1,2-diethyl-3,5-dimethylpyrazolium bromide (DEDMPzBr)—delivers quantitatively different propylene carbonate yields than its mono-methyl or non-methylated counterparts [1]. Similarly, in zeolite synthesis, variations in N-alkyl chain length on pyrazolium templates dictate zeolite phase selectivity (MTW vs. MFI) and defect density [2]. Off-the-shelf pyrazoles lacking the correct alkylation pattern cannot faithfully reproduce these results, as both the steric profile and electronic distribution around the pyrazole ring are altered. Thus, selection of 1,4-diethyl-3,5-dimethyl-1H-pyrazole must be rooted in the specific comparative evidence that follows.

Replacing with 3,5-dimethyl-1H-pyrazole omits the 1,4-diethyl pattern, which may shift ionic liquid catalytic rank order and CO₂ fixation yield.

Using 1-ethyl-3,5-dimethyl-1H-pyrazole lacks the 4-ethyl group, potentially altering zeolite phase selectivity and defect density profile.

Quantitative Differentiation Evidence for 1,4-Diethyl-3,5-dimethyl-1H-pyrazole: CO2 Catalysis, Physical Properties, and Applications


CO2 Fixation Catalytic Activity: Pyrazolium Ionic Liquid from 1,2-Diethyl-3,5-dimethylpyrazolium Bromide (DEDMPzBr) vs. DEPzBr and DEMPzBr

While 1,4-diethyl-3,5-dimethyl-1H-pyrazole itself is the neutral precursor, its structural isomer 1,2-diethyl-3,5-dimethylpyrazolium bromide (DEDMPzBr)—the active quaternary salt catalyst for CO2 cycloaddition—exhibits a propylene carbonate yield in the range of 82.7%–88.7% under optimized conditions. In direct head-to-head comparison with two closely related pyrazolium ionic liquids, the catalytic activity follows the experimentally verified rank order DEPzBr (1,2-diethylpyrazolium bromide) > DEDMPzBr > DEMPzBr (1,2-diethyl-3-methylpyrazolium bromide) at 120 °C, 2.0 MPa initial CO2 pressure, 4 h reaction time, and 0.5 mol% catalyst loading [1]. This demonstrates that 3,5-dimethyl substitution yields intermediate catalytic activity relative to the unsubstituted and mono-methyl analogs, a balance that may be leveraged for mechanistic studies targeting the interplay between steric bulk and hydrogen-bonding ability.

CO₂ Catalysis Rank
Class-level
DEPzBr > DEDMPzBr > DEMPzBr; DEDMPzBr yield 82.7–88.7%
Supports catalyst ranking for CO₂ fixation
Based on structural isomer DEDMPzBr under reported conditions
CO2 fixation pyrazolium ionic liquids green catalysis

Physicochemical Property Differentiation: 1,4-Diethyl-3,5-dimethyl-1H-pyrazole vs. 1-Ethyl-3,5-dimethyl-1H-pyrazole

The predicted physicochemical properties of 1,4-diethyl-3,5-dimethyl-1H-pyrazole diverge substantially from those of the more common mono-ethyl analog, 1-ethyl-3,5-dimethyl-1H-pyrazole (CAS 17629-26-4). The additional ethyl group at position 4 results in a molecular weight increase of 28.06 Da (152.24 vs. 124.18 g/mol) and a predicted boiling point elevation of approximately 45–52 °C (224.4±9.0 °C vs. 172–179.3 °C experimental) . The predicted pKa also shifts upward by approximately 0.49 units (3.81±0.10 vs. 3.32±0.10), indicating altered basicity at the pyrazole nitrogen . These differences reflect the cumulative electronic and steric effects of the second ethyl substituent at the 4-position.

Physicochemical Shift
Data to verify
MW +28 Da; BP +45–52 °C; pKa +0.49 vs mono-ethyl analog
Informs reaction design and workup choices
Predicted values; confirm experimentally
physicochemical properties boiling point pKa

Zeolite Template Structural Outcome: 6C-DEP (Ethyl) vs. 6C-DMP (Methyl) in MTW Zeolite Synthesis

In the synthesis of high-silica zeolites using diquaternary pyrazolium-derived templates, the N‑alkyl substituent identity dictates both the zeolite phase produced and the framework defect density. The ethyl-substituted template 6C-DEP (N,N'-diethyl-N,N'-1,6-dihexylidenedipyrazolium) produces MTW zeolite but with qualitatively more defects and irregular macromorphology compared to the methyl-substituted analog 6C-DMP, which yields a regular MTW framework with few defects [1]. A related propyl-substituted analog (6C-DPP) yields MFI rather than MTW due to larger spatial hindrance. Although 6C-DEP is not identical to 1,4-diethyl-3,5-dimethyl-1H-pyrazole, the structure-activity principle is transferable: the ethyl group on the pyrazole nitrogen imparts a characteristic spatial profile that can be exploited to tune zeolite morphology and defect density when designing custom organic templates.

Zeolite Template Defects
Class-level
Ethyl (6C-DEP): MTW + more defects; Methyl: regular MTW; Propyl: MFI
Supports defect-tuned template design
Extrapolated from diquaternary template data
zeolite synthesis organic templates material science

Market Scarcity and Sourcing Risk: Discontinued Commercial Availability at CymitQuimica

1,4-Diethyl-3,5-dimethyl-1H-pyrazole is listed as discontinued across all package sizes (10 mg to 1 g) at CymitQuimica under lot Ref. 3D-GJB06416 . This contrasts with the broad and active commercial availability of simpler pyrazole analogs such as 3,5-dimethyl-1H-pyrazole (CAS 67-51-6) and 1-ethyl-3,5-dimethyl-1H-pyrazole (CAS 17629-26-4), which are stocked by numerous global suppliers and offered at substantial quantities. The discontinued status indicates constrained production or low inventory turnover, meaning procurement requires engagement with specialty custom synthesis providers or direct inquiry with manufacturers such as Biosynth (the brand listed by CymitQuimica). A global market report for this compound (December 2024) further confirms that dedicated market intelligence is available but that the compound occupies a niche position [1].

Market Availability
Context-dependent
Discontinued at major supplier; comparators widely stocked
Requires advance supplier qualification
Check with custom synthesis providers
chemical procurement supply chain research chemicals

Evidence-Backed Application Scenarios for 1,4-Diethyl-3,5-dimethyl-1H-pyrazole in Catalysis, Materials, and Medicinal Chemistry


Sustainable CO2 Fixation: Pyrazolium Ionic Liquid Catalyst Design Using 1,4-Diethyl-3,5-dimethyl-1H-pyrazole as a Neutral Precursor

Research groups pursuing solvent- and metal-free CO2 cycloaddition to propylene oxide can employ 1,4-diethyl-3,5-dimethyl-1H-pyrazole as the quaternizable precursor to generate pyrazolium ionic liquids with systematically tunable catalytic activity. As demonstrated with the structural isomer DEDMPzBr, the 3,5-dimethyl substitution on the pyrazolium core yields a propylene carbonate output intermediate between the unsubstituted (DEPzBr) and mono-methylated (DEMPzBr) variants (rank order DEPzBr > DEDMPzBr > DEMPzBr) under 120 °C, 2.0 MPa CO2, 4 h, and 0.5 mol% catalyst loading [1]. This predictable rank ordering allows experimentalists to select the dimethyl substitution pattern when a balance between catalytic activity and steric protection of the catalyst is required, and 1,4-diethyl-3,5-dimethyl-1H-pyrazole is the requisite synthetic entry point for preparing pyrazolium salts bearing both N1-ethyl and C4-ethyl substituents.

Template-Driven Synthesis of Defect-Tuned MTW Zeolites for Shape-Selective Catalysis

The N-ethyl substituent on pyrazolium templates directly influences zeolite framework quality, as shown by the ethyl-bearing template 6C-DEP, which produces MTW zeolite with elevated defect density and irregular macromorphology relative to the methyl analog 6C-DMP [2]. Researchers aiming to synthesize MTW zeolites with a controlled defect profile—relevant for modulating acid site distribution, diffusion characteristics, and catalytic cracking selectivity—can use 1,4-diethyl-3,5-dimethyl-1H-pyrazole as a starting material for constructing ethyl-substituted diquaternary pyrazolium templates. The ability to introduce defects via template selection, rather than post-synthetic treatment, offers a more reproducible route to defect-engineered zeolites.

CRF1 Receptor Antagonist Pharmacophore Elaboration in CNS Drug Discovery

The 1,4-diethyl-3,5-dimethyl-1H-pyrazole scaffold serves as a core substructure for corticotropin-releasing factor receptor 1 (CRF1) antagonists, as evidenced by U.S. Patent 5,760,225, which specifically claims compounds containing the 1,4-diethyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole motif [3]. Medicinal chemistry teams exploring stress-related disorders including PTSD, depression, and anxiety can use 1,4-diethyl-3,5-dimethyl-1H-pyrazole as a versatile intermediate for late-stage diversification at the 3- and 5-positions. Its predicted pKa of 3.81 and attenuated basicity relative to mono-ethyl analogs may confer pharmacokinetic advantages in crossing the blood-brain barrier, making it a strategically selected building block for CNS-targeted pyrazole libraries.

Specialty Chemical Procurement Planning for Niche Heterocyclic Building Blocks

Given the documented discontinuation of 1,4-diethyl-3,5-dimethyl-1H-pyrazole at CymitQuimica across all package sizes , procurement managers and laboratory directors must adopt an anticipatory sourcing strategy that includes engaging custom synthesis providers, qualifying alternative suppliers, or establishing direct relationships with manufacturers such as Biosynth. The compound's niche status—contrasted with the broad availability of simpler pyrazoles—means that projects dependent on the 1,4-diethyl-3,5-dimethyl substitution pattern require a minimum 4–8 week lead time for custom synthesis and should not be planned around off-the-shelf availability. This scenario is particularly relevant for multi-year research programs where synthetic route continuity depends on a reliable supply of this specific intermediate.

Application
Selection Property
Validation Focus
CO₂ fixation ionic liquid synthesis
Dimethyl substitution rank tunability
Propylene carbonate yield under solvent-free conditions
Defect-engineered zeolite synthesis
N-ethyl defect density control
MTW framework quality (XRD, SEM)
CRF1 antagonist pharmacophore exploration
Predicted pKa and steric profile
CNS receptor binding and exposure profiling
Niche building block procurement
Unique substitution pattern
Supplier lead time and lot consistency
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